
2,3-Diacetylsuccinic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diacetylsuccinic anhydride is an organic compound with the molecular formula C8H8O5 It is a derivative of succinic anhydride, where two acetyl groups are attached to the succinic anhydride core
准备方法
Synthetic Routes and Reaction Conditions
2,3-Diacetylsuccinic anhydride can be synthesized through the acetylation of succinic anhydride. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions. The reaction proceeds as follows:
Succinic anhydride+2Acetic anhydride→2,3-Diacetylsuccinic anhydride+Acetic acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
2,3-Diacetylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2,3-diacetylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, typically with a catalyst.
Aminolysis: Amines such as ammonia or primary amines, often under mild heating.
Major Products Formed
Hydrolysis: 2,3-Diacetylsuccinic acid.
Alcoholysis: Corresponding esters of 2,3-diacetylsuccinic acid.
Aminolysis: Corresponding amides of 2,3-diacetylsuccinic acid.
科学研究应用
2,3-Diacetylsuccinic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Diacetylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of acids, esters, or amides, respectively. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophiles.
相似化合物的比较
Similar Compounds
Succinic anhydride: The parent compound, less reactive due to the absence of acetyl groups.
Maleic anhydride: Similar structure but with a double bond, leading to different reactivity.
Phthalic anhydride: Aromatic anhydride with different applications and reactivity.
Uniqueness
2,3-Diacetylsuccinic anhydride is unique due to the presence of two acetyl groups, which enhance its reactivity compared to succinic anhydride
属性
CAS 编号 |
74113-55-6 |
|---|---|
分子式 |
C8H8O5 |
分子量 |
184.15 g/mol |
IUPAC 名称 |
3,4-diacetyloxolane-2,5-dione |
InChI |
InChI=1S/C8H8O5/c1-3(9)5-6(4(2)10)8(12)13-7(5)11/h5-6H,1-2H3 |
InChI 键 |
IUTCCKBNLGSFGM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1C(C(=O)OC1=O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




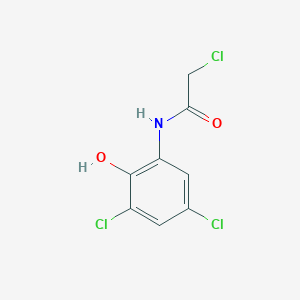
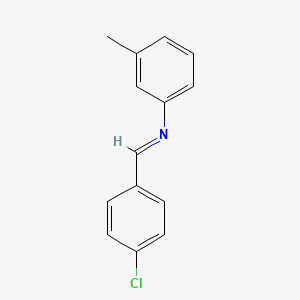
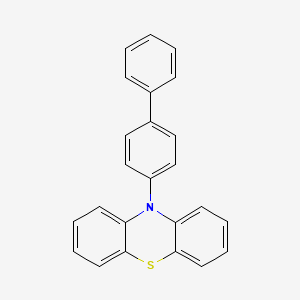
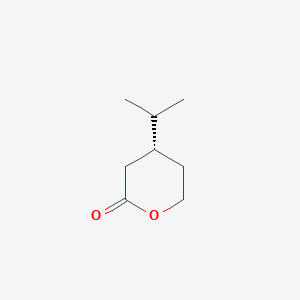


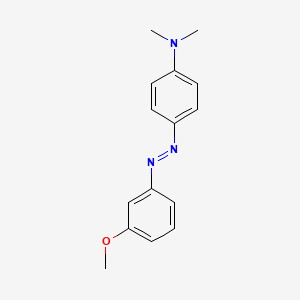


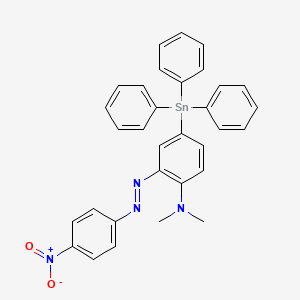
![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)

